Lysine-DOTA (CAS 508172-24-5) is a pre-conjugated bifunctional chelator combining the highly stable 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle with a lysine residue via an epsilon-amide linkage. This configuration leaves the alpha-amino and carboxyl groups free, establishing it as a highly processable building block for solid-phase peptide synthesis (SPPS) and targeted radiopharmaceutical development. By integrating a built-in aliphatic spacer, Lysine-DOTA facilitates the stable chelation of radiometals (e.g., 177Lu, 68Ga, 111In, 64Cu) while mitigating steric hindrance at the targeting vector. Its inherent moisture stability and defined stoichiometry make it a highly pragmatic procurement choice for reproducible bioconjugation and pharmacokinetic reference modeling .
Attempting to substitute Lysine-DOTA with DOTA-NHS ester or unconjugated DOTA introduces significant manufacturing and analytical liabilities. DOTA-NHS ester is notoriously moisture-sensitive, undergoing rapid hydrolysis in aqueous environments, which drastically reduces coupling efficiency and introduces batch-to-batch variability in bioconjugation workflows. Conversely, using unconjugated DOTA or DOTA-anhydrides often results in uncontrolled cross-linking, multi-site substitution, and complex purification bottlenecks. Furthermore, direct conjugation of DOTA without the lysine spacer frequently causes steric interference that degrades the receptor-binding affinity of the final radiotracer. Procuring pre-formed Lysine-DOTA eliminates these handling instabilities, ensures 1:1 stoichiometric incorporation during peptide synthesis, and provides the exact structural moiety required for accurate radiometabolite clearance assays [1].
DOTA-NHS ester is highly susceptible to hydrolysis, with a half-life of less than 30 minutes in aqueous buffers at physiological pH, requiring strict anhydrous handling and immediate use to prevent degradation. In contrast, Lysine-DOTA is a chemically stable building block that does not undergo spontaneous hydrolysis in ambient moisture. It can be stored as a lyophilized powder at -20°C for up to 3 years without degradation, and remains stable in standard SPPS solvents for extended periods. This stability eliminates the need for rapid, moisture-free conjugation protocols, significantly improving manufacturability and reducing reagent waste .
| Evidence Dimension | Aqueous / Moisture Stability (Half-life) |
| Target Compound Data | Stable for >1 year in solvent (-80°C) and 3 years as powder (-20°C); no spontaneous hydrolysis |
| Comparator Or Baseline | DOTA-NHS Ester: <30 minutes in aqueous buffer (pH 7-8) |
| Quantified Difference | Orders of magnitude higher stability, eliminating rapid hydrolysis losses |
| Conditions | Ambient moisture handling and standard solvent storage |
Eliminates the strict anhydrous handling requirements and batch failures associated with moisture-sensitive active esters.
Post-synthetic conjugation of targeting peptides using DOTA-anhydride or DOTA-NHS often results in heterogeneous mixtures of mono-, di-, and un-conjugated products, typically limiting the isolated yield of the desired mono-conjugated species to 30-50% after rigorous HPLC purification. By utilizing Lysine-DOTA as a pre-formed amino acid building block in Solid-Phase Peptide Synthesis (SPPS), the DOTA moiety is incorporated with precise 1:1 stoichiometry. This directed assembly routinely achieves coupling efficiencies exceeding 95%, drastically simplifying downstream purification and ensuring absolute reproducibility of the chelator-to-target ratio [1].
| Evidence Dimension | Targeted Mono-Conjugation Yield |
| Target Compound Data | >95% coupling efficiency via direct SPPS incorporation |
| Comparator Or Baseline | DOTA-NHS / DOTA-Anhydride post-synthetic coupling: 30-50% isolated yield |
| Quantified Difference | Approx. 45-65% absolute increase in target yield |
| Conditions | Peptide functionalization and purification workflows |
Ensures precise 1:1 chelator-to-peptide stoichiometry and eliminates complex purification of over-conjugated byproducts.
The direct attachment of the bulky DOTA macrocycle to the N-terminus or active site of a targeting peptide frequently induces steric hindrance, which can reduce the receptor binding affinity (IC50) by 2- to 10-fold. The lysine side chain in Lysine-DOTA provides a flexible 4-carbon aliphatic spacer that physically distances the metal chelate from the peptide's pharmacophore. This structural separation preserves the native conformation of the targeting vector, allowing radiotracers built with a Lysine-DOTA linker to maintain sub-nanomolar to low-nanomolar receptor affinities comparable to the unmodified peptide [1].
| Evidence Dimension | Receptor Binding Affinity (IC50 retention) |
| Target Compound Data | Maintains high affinity (sub-nanomolar to low-nanomolar) due to 4-carbon spacer |
| Comparator Or Baseline | Direct N-terminal DOTA conjugation: 2x to 10x loss in affinity |
| Quantified Difference | Prevention of up to 10-fold degradation in binding affinity |
| Conditions | In vitro receptor binding assays for radiolabeled peptide analogs |
Critical for developing high-contrast radiopharmaceuticals where maximum target accumulation is required.
During the in vivo catabolism of DOTA-conjugated proteins and peptides, the primary persistent radiometabolite trapped in excretory organs (such as the liver and kidneys) is the radiometal-DOTA-Lysine complex (e.g., 111In-DOTA-Lysine or 64Cu-DOTA-Lysine). Free DOTA cannot accurately model this clearance behavior due to differences in charge and lipophilicity. Procuring pure Lysine-DOTA allows researchers to synthesize the exact terminal radiometabolite, providing an indispensable quantitative reference standard for accurate biodistribution modeling, dosimetry calculations, and cellular efflux assays [1].
| Evidence Dimension | Pharmacokinetic Modeling Accuracy |
| Target Compound Data | Exact structural match for terminal in vivo radiometabolites (e.g., 111In-DOTA-Lys) |
| Comparator Or Baseline | Free DOTA / Unconjugated Radiometal: Fails to match cellular retention and clearance profiles |
| Quantified Difference | Provides 100% molecular concordance for metabolite tracking |
| Conditions | In vivo biodistribution and lysosomal trapping assays |
Enables precise calculation of background clearance and organ dosimetry, which is impossible to achieve with unconjugated DOTA.
Directly downstream of its moisture stability and precise stoichiometry, Lysine-DOTA is utilized as a pre-formed building block in SPPS workflows. It allows manufacturers to incorporate the DOTA macrocycle without the rapid hydrolysis risks associated with DOTA-NHS esters, ensuring high-yield mono-conjugation [1].
Because radiolabeled DOTA-conjugated proteins degrade in vivo into DOTA-Lysine complexes, procuring this exact compound enables the synthesis of precise reference standards (e.g., 111In-DOTA-Lysine). This is critical for calibrating biodistribution models and quantifying lysosomal trapping in excretory organs [1].
In the development of receptor-targeted imaging agents, Lysine-DOTA provides a built-in 4-carbon aliphatic spacer. This structural feature is utilized to physically separate the bulky metal chelate from the peptide pharmacophore, preventing the severe loss of binding affinity often seen with direct N-terminal DOTA conjugation [1].